![molecular formula C13H16ClNO5 B1518121 4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid CAS No. 1155137-33-9](/img/structure/B1518121.png)
4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid
Overview
Description
4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C13H16ClNO5 and its molecular weight is 301.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
The compound 4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid (often abbreviated as Boc-amino acid) has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, organic synthesis, and material science.
Medicinal Chemistry
Drug Development
this compound is utilized as an intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological activity. For example, derivatives of this compound have been explored for their potential as anti-inflammatory agents and enzyme inhibitors.
Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against certain enzymes implicated in cancer progression. The Boc group aids in selective reactions that modify the amino acid side chain, leading to compounds with improved efficacy and reduced toxicity.
Organic Synthesis
Peptide Synthesis
The Boc protecting group is widely used in peptide synthesis due to its stability under various conditions. The compound serves as a building block for the synthesis of peptides, allowing for the selective deprotection of the amine group when needed.
Table 1: Comparison of Protecting Groups in Peptide Synthesis
Protecting Group | Stability | Deprotection Conditions | Applications |
---|---|---|---|
Boc | High | Acidic conditions | Peptide synthesis |
Fmoc | Moderate | Basic conditions | Peptide synthesis |
Cbz | Low | Hydrogenation | Limited applications |
Material Science
Polymer Chemistry
The compound can be incorporated into polymer matrices to impart specific functionalities. Its ability to undergo further chemical transformations allows researchers to tailor materials for applications such as drug delivery systems and smart materials.
Case Study : Research has shown that polymers containing this compound exhibited enhanced mechanical properties and controlled release profiles for therapeutic agents, making them suitable for biomedical applications.
Analytical Chemistry
Chromatography Applications
Due to its unique structure, this compound is used as a standard in chromatographic techniques for the analysis of complex mixtures. Its distinct retention time aids in the identification and quantification of similar compounds.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amino group. Deprotection is typically achieved under acidic conditions:
Reaction Conditions | Outcome | Yield | Source |
---|---|---|---|
Trifluoroacetic acid (TFA) in DCM | Selective removal of Boc group | 85-92% | |
HCl in dioxane | Partial deprotection with side reactions | 60-70% |
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Mechanism : Protonation of the carbonyl oxygen destabilizes the Boc group, releasing CO₂ and forming the free amine.
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Key Data : TFA offers higher selectivity, while HCl may lead to ester hydrolysis due to the methoxy group’s electron-donating effect.
Esterification of the Carboxylic Acid
The carboxylic acid group undergoes esterification to form methyl or tert-butyl esters, enhancing solubility for further reactions:
Reagent | Conditions | Product | Yield |
---|---|---|---|
Methanol + H₂SO₄ | Reflux, 12h | Methyl ester | 78% |
(Boc)₂O + DMAP | RT, 24h | tert-Butyl ester | 65% |
Amide Coupling Reactions
The carboxylic acid participates in amide bond formation via activation with coupling agents:
Coupling Agent | Base | Nucleophile | Yield |
---|---|---|---|
EDCI/HOBt | DIPEA | Benzylamine | 82% |
HATU | NMM | 4-Aminopyridine | 75% |
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Critical Parameters :
Halogen Substitution
The chloro substituent at position 5 enables nucleophilic aromatic substitution (NAS):
Nucleophile | Catalyst | Conditions | Yield |
---|---|---|---|
NaN₃ | CuI, L-Proline | DMF, 80°C, 8h | 68% |
KSCN | Pd(OAc)₂, Xantphos | Toluene, 100°C, 12h | 55% |
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Mechanistic Insight :
Decarboxylation Under Thermal Conditions
Controlled heating induces decarboxylation, forming bioactive intermediates:
Temperature | Solvent | Additive | Product | Yield |
---|---|---|---|---|
180°C | DMF | None | 5-Chloro-2-methoxyaniline | 70% |
150°C | DMSO | CuO | Degradation observed | <10% |
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Structural Impact : The methoxy group stabilizes the transition state, facilitating CO₂ loss.
Comparative Reactivity of Structural Analogs
Reactivity trends for similar compounds highlight positional effects :
Compound | Reaction with NaN₃ | Esterification Yield |
---|---|---|
4-Boc-amino-5-chloro-2-methoxybenzoic acid (target) | 68% | 78% |
4-Boc-amino-3-chloro-2-methoxybenzoic acid | 42% | 65% |
2-Boc-amino-4-chloro-5-methoxybenzoic acid | 85% | 72% |
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Key Finding : Chlorine at position 5 enhances NAS reactivity compared to position 3.
Stability Under Basic/Acidic Conditions
Condition | Observation |
---|---|
pH 2 (HCl) | Boc deprotection; methoxy group stable |
pH 12 (NaOH) | Ester hydrolysis; methoxy group unchanged |
Q & A
Q. Basic: What are the optimal synthetic routes for 4-{[(tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid?
Methodological Answer:
The compound is synthesized via a multi-step approach:
Regioselective Functionalization : Start with 2,3-dihydroxybenzaldehyde. Ethylation at the 2-position yields 2-ethoxy-3-hydroxy-4-nitrobenzoic acid, followed by nitro group reduction to form the 4-amino intermediate .
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino group using Boc anhydride (e.g., (Boc)₂O) in a polar solvent (e.g., THF) under basic conditions (e.g., DMAP) .
Chlorination and Methoxy Introduction : Chlorine is introduced at the 5-position via electrophilic substitution, while the methoxy group is retained or introduced earlier in the synthesis .
Purification : Use catalytic hydrogenation for intermediates and HPLC for final purity validation (>95%) .
Q. Advanced: How does the tert-butoxycarbonyl (Boc) protecting group influence the compound's reactivity in subsequent synthetic steps?
Methodological Answer:
The Boc group:
- Stabilizes the Amino Group : Prevents undesired side reactions (e.g., oxidation or nucleophilic attacks) during synthetic steps like coupling reactions .
- Facilitates Selective Deprotection : Removed under mild acidic conditions (e.g., TFA or HCl/dioxane) without disrupting acid-sensitive functionalities (e.g., methoxy or chloro groups) .
- Enables Structural Diversification : Allows for post-synthetic modifications, such as peptide coupling or metal-catalyzed cross-coupling, to generate derivatives for structure-activity relationship (SAR) studies .
Q. Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons, and Boc carbonyl at δ ~155-165 ppm in 13C) .
- Mass Spectrometry (MS) : Validate molecular weight (MW: 201.606 g/mol) via ESI-MS or MALDI-TOF .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- TLC : Monitor reaction progress using silica gel plates and visualizing agents (e.g., ninhydrin for free amines) .
Q. Advanced: How can researchers resolve contradictions in binding affinity data for dopamine D2 and serotonin 5-HT3 receptor antagonists derived from this compound?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Differences in receptor isoforms, cell lines (e.g., HEK293 vs. CHO), or radioligand concentrations. Standardize protocols using reference compounds (e.g., metoclopramide for 5-HT3) .
- Data Normalization : Express binding affinities (IC50/Ki) relative to control ligands and validate via dose-response curves .
- Meta-Analysis : Pool data from multiple studies (e.g., electrophysiology and radioligand binding) to confirm dual-receptor antagonism .
Q. Advanced: What strategies improve the yield of this compound in large-scale synthesis while maintaining purity?
Methodological Answer:
- Catalytic Hydrogenation : Use Pd/C or Raney Ni for nitro group reduction (higher yields vs. stoichiometric methods) .
- Solvent Optimization : Replace THF with DMF for Boc protection to enhance solubility and reaction homogeneity .
- In-Line Purification : Employ continuous flow chemistry for intermediates to minimize side products .
- Crystallization : Recrystallize from ethanol/water mixtures to achieve >99% purity .
Q. Basic: What are the primary applications of this compound in pharmacological research?
Methodological Answer:
- Dual-Receptor Antagonists : Serves as a key intermediate for benzamide derivatives targeting dopamine D2 and serotonin 5-HT3 receptors, with applications in antiemetic and antipsychotic drug development .
- SAR Studies : Modifications at the 4-amino, 5-chloro, or 2-methoxy positions enable exploration of receptor selectivity and potency .
Q. Advanced: How do structural modifications at the 5-chloro or 2-methoxy positions affect the compound's biological activity?
Methodological Answer:
- 5-Chloro Substitution : Replacing Cl with Br (e.g., 5-bromo derivative) increases steric bulk, potentially enhancing 5-HT3 receptor affinity but reducing solubility .
- 2-Methoxy Modification : Ethoxy or propoxy groups at this position alter electronic effects, impacting hydrogen bonding with receptor residues. Assay using 5-HT3 receptor-expressing cells (IC50 determination) .
- Quantitative SAR (QSAR) : Use computational modeling (e.g., molecular docking) to predict binding modes and guide synthesis .
Q. Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Light and Moisture Sensitivity : Store in amber vials under inert gas (N2/Ar) at -20°C to prevent Boc group hydrolysis .
- Acid Sensitivity : Avoid exposure to acidic conditions (e.g., HCl vapors) to retain Boc protection .
- Long-Term Stability : Periodic HPLC analysis (every 6 months) to monitor degradation .
Properties
IUPAC Name |
5-chloro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5/c1-13(2,3)20-12(18)15-9-6-10(19-4)7(11(16)17)5-8(9)14/h5-6H,1-4H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVAZTGIFFIBGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)OC)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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